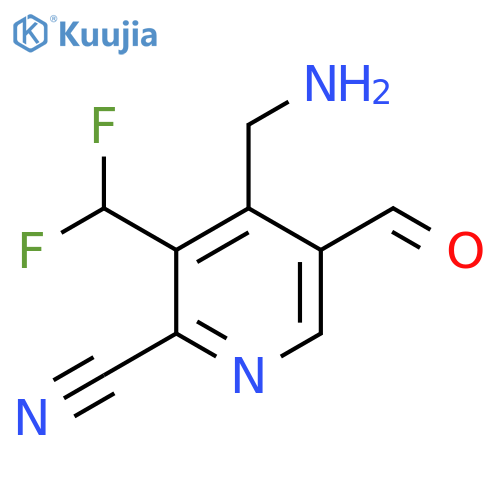Cas no 1805285-60-2 (4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde)

1805285-60-2 structure
商品名:4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde
CAS番号:1805285-60-2
MF:C9H7F2N3O
メガワット:211.168188333511
CID:4806926
4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde
-
- インチ: 1S/C9H7F2N3O/c10-9(11)8-6(1-12)5(4-15)3-14-7(8)2-13/h3-4,9H,1,12H2
- InChIKey: GNWHVMLZNSEGSW-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=NC=C(C=O)C=1CN)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 276
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 79.8
4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029040674-1g |
4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde |
1805285-60-2 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde 関連文献
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
1805285-60-2 (4-(Aminomethyl)-2-cyano-3-(difluoromethyl)pyridine-5-carboxaldehyde) 関連製品
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 61389-26-2(Lignoceric Acid-d4)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
